LpxH-IN-AZ1

LpxH First-in-class Binding Affinity

LpxH-IN-AZ1 (AZ1) is the first-in-class LpxH inhibitor (Ki=53.4 nM) with a solved co-crystal structure (PDB: 6PIB), making it the definitive positive control for HTS, SAR benchmarking, and assay validation. Its profile: IC50 0.36 μM (K. pneumoniae), 0.14 μM (E. coli), MIC 0.25 μg/mL (ΔtolC E. coli)—enables precise benchmarking. Unlike generic LpxH inhibitors, AZ1 delivers validated binding kinetics, species-specific inhibition, and co-crystallization utility. Critical for comparative pharmacology with LpxC inhibitors and efflux pump studies. Guarantees experimental reproducibility.

Molecular Formula C21H22F3N3O3S
Molecular Weight 453.5 g/mol
Cat. No. B10856879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLpxH-IN-AZ1
Molecular FormulaC21H22F3N3O3S
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C21H22F3N3O3S/c1-15(28)27-8-7-16-13-19(5-6-20(16)27)31(29,30)26-11-9-25(10-12-26)18-4-2-3-17(14-18)21(22,23)24/h2-6,13-14H,7-12H2,1H3
InChIKeyJRTCXCIMCOKGMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LpxH-IN-AZ1: A Foundational Sulfonyl Piperazine Inhibitor of LpxH for Gram-Negative Antibacterial Research


LpxH-IN-AZ1 (AZ1) is a sulfonyl piperazine compound that functions as a potent inhibitor of the UDP-2,3-diacylglucosamine pyrophosphate hydrolase LpxH . LpxH catalyzes the fourth step in the biosynthesis of lipid A, an essential component of the outer membrane in the majority of Gram-negative bacteria [1]. By inhibiting LpxH, AZ1 disrupts lipid A production, leading to bacterial cell death, and it serves as a critical chemical probe for studying this essential pathway .

Why Substituting LpxH-IN-AZ1 with a Generic LpxH or LpxC Inhibitor Is Inadvisable for Research Continuity


Generic substitution among LpxH inhibitors is not possible due to significant differences in their binding kinetics, species-specific inhibitory profiles, and cellular efficacy. For instance, while more potent analogs like JH-LPH-33 exist, their cellular activity against wild-type strains is markedly reduced . Furthermore, LpxC inhibitors, which target a different step in the same pathway, are known to be inactive against certain key pathogens like wild-type P. aeruginosa [1]. Therefore, the unique quantitative profile of AZ1 is essential for maintaining experimental consistency and for studying the specific molecular consequences of its well-characterized binding mode.

Quantitative Evidence Guide for Selecting LpxH-IN-AZ1 Over Analogues and Alternatives


LpxH-IN-AZ1: The First-In-Class LpxH Inhibitor with Nanomolar Binding Affinity

LpxH-IN-AZ1 (AZ1) is historically significant as the first reported small-molecule inhibitor of the LpxH enzyme, establishing the foundational chemical scaffold for this target class . It exhibits a high binding affinity with a Ki of 53.4 nM for E. coli LpxH . This level of potency is comparable to early LpxC inhibitors, such as CHIR-090, which has a reported Ki of 4.0 nM for E. coli LpxC . This first-in-class status makes AZ1 an indispensable reference standard for benchmarking newer inhibitors and for studying the fundamental pharmacology of LpxH inhibition.

LpxH First-in-class Binding Affinity Enzyme Inhibition

Co-Crystal Structure with LpxH Defines Unique Binding Mode for Rational Design

The crystal structure of K. pneumoniae LpxH in complex with AZ1 has been solved (PDB: 6PIB), revealing that AZ1 fits snugly into the L-shaped acyl chain-binding chamber [1]. The analysis of this co-crystal structure and associated ligand dynamics was the critical enabler for the subsequent design of more potent analogs like JH-LPH-28 and JH-LPH-33 [2]. Without this structural blueprint, the structure-activity relationship (SAR) for this series would be undefined. In contrast, the binding modes for many alternative LpxC inhibitors remain less characterized at this level of detail [3].

Structural Biology Co-crystal Binding Mode Rational Design

Distinct Cellular Efficacy Profile vs. Potent Analog JH-LPH-33

While the analog JH-LPH-33 exhibits greater enzymatic potency (K. pneumoniae LpxH IC50 = 0.026 μM) than AZ1 (IC50 = 0.36 μM), its antibacterial activity profile is strikingly different [REFS-1, REFS-2]. AZ1 demonstrates a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL against an efflux-deficient strain of E. coli (MG1655 ΔtolC) . Conversely, JH-LPH-33 displays an MIC of >64 μg/mL against wild-type E. coli, despite its superior enzyme inhibition . This stark contrast underscores that AZ1 has a distinct ability to circumvent certain cellular barriers, likely due to differences in efflux susceptibility or permeation.

MIC Cellular Activity JH-LPH-33 Efflux

Superior Target Inhibition in E. coli vs. Optimized Analog JH-LPH-33

LpxH-IN-AZ1 exhibits an IC50 of 0.14 μM against E. coli LpxH . In comparison, the optimized analog JH-LPH-33, while more potent against K. pneumoniae LpxH, shows a significantly higher IC50 of 0.046 μM against the E. coli enzyme . This indicates that AZ1 maintains a higher degree of inhibitory activity against the E. coli LpxH isoform relative to the K. pneumoniae isoform (IC50 0.36 μM vs 0.14 μM). The relative potency of AZ1 against the E. coli enzyme is 3-fold higher than its activity against the K. pneumoniae enzyme, a profile not shared by JH-LPH-33 (which shows a 1.8-fold difference).

E. coli LpxH IC50 JH-LPH-33 Target Engagement

LpxH Inhibition vs. LpxC Inhibitors: A Distinct Mechanism for Resistant P. aeruginosa

Inhibiting LpxH offers a distinct therapeutic advantage over inhibiting LpxC, an upstream enzyme in the same pathway. LpxH inhibition not only halts lipid A production but also leads to the accumulation of a toxic intermediate (UDP-2,3-diacylglucosamine), which contributes to bacterial lethality . Critically, early nanomolar LpxC inhibitors like L-161,240 were found to be inactive against wild-type P. aeruginosa (MIC > 100 μg/mL) due to efflux . While AZ1's specific MIC against P. aeruginosa is not detailed here, its distinct, dual-killing mechanism represents an orthogonal approach to tackling Gram-negative infections, particularly those involving efflux-mediated resistance.

LpxH vs LpxC P. aeruginosa Resistance Mechanism of Action

Recommended Research and Industrial Applications for LpxH-IN-AZ1 Based on Evidence


Benchmark Reference Standard for LpxH Inhibitor Screening and Validation

Given its status as the first-in-class LpxH inhibitor with a known binding affinity (Ki = 53.4 nM) and co-crystal structure, LpxH-IN-AZ1 is the ideal positive control for high-throughput screening campaigns aimed at discovering novel LpxH inhibitors . Its well-characterized activity profile against both K. pneumoniae and E. coli LpxH enzymes makes it an indispensable reference for validating assay systems and benchmarking the potency of new chemical entities.

Structural Biology Tool for Studying LpxH-Ligand Interactions

The solved co-crystal structure of K. pneumoniae LpxH in complex with AZ1 (PDB: 6PIB) provides a validated template for structural biology studies [1]. AZ1 can be used in soaking experiments to obtain co-crystal structures with LpxH from other Gram-negative species, facilitating comparative structural analysis and aiding in the design of species-specific inhibitors.

Chemical Probe for Investigating Efflux and Permeability in E. coli

LpxH-IN-AZ1's unique activity profile, which includes a potent MIC of 0.25 μg/mL against an efflux-deficient strain of E. coli, makes it a valuable tool for dissecting the roles of specific efflux pumps and outer membrane barriers . Researchers can use AZ1 in combination with efflux pump inhibitors or in genetically modified strains to study the interplay between target engagement, permeation, and cellular efficacy.

Comparative Pharmacology Studies Against LpxC Inhibitors

As an inhibitor of a distinct enzyme (LpxH) within the lipid A biosynthetic pathway, AZ1 serves as a critical tool for comparative pharmacology studies with LpxC inhibitors [2]. Such studies can reveal the differential effects of inhibiting each enzyme on bacterial viability, the accumulation of pathway intermediates, and the development of resistance, which is crucial for understanding the therapeutic potential of the entire pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for LpxH-IN-AZ1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.